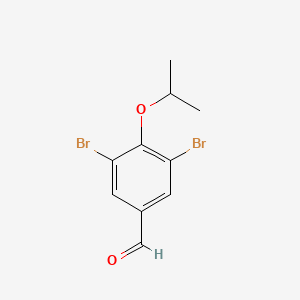
3,5-Dibromo-4-isopropoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 486996-44-5 . It has a molecular weight of 322 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound can be achieved using p-cresol and o-dichlorobenzen as raw materials . The process involves low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Activity and Biosensor Design
The research on dihydroxybenzaldehydes, closely related to the chemical structure of 3,5-Dibromo-4-isopropoxybenzaldehyde, shows significant electrocatalytic activity towards the oxidation of NADH. This property makes them promising for the design of biosensors based on coupled dehydrogenase enzymatic activities. The modified electrodes exhibit catalytic currents proportional to the concentration of NADH, highlighting their potential in biosensor technology for medical and environmental monitoring applications (Pariente et al., 1996).
Novel Syntheses Techniques
Studies on the synthesis of dibromobenzaldehydes, which share a part of the chemical name with this compound, reveal methodologies for creating complex organic molecules. These syntheses contribute to the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science. For example, the reaction of hexylmagnesium bromide with dibromobenzaldehyde derivatives outlines a pathway for generating compounds with unique chemical properties (Shimura et al., 1993).
Chemical Structure Analysis
Development of Liquid Crystalline and Fire Retardant Materials
Research into the synthesis of novel molecules based on cyclotriphosphazene cores, containing Schiff base and amide linking units, demonstrates the potential of using this compound derivatives in creating materials with unique properties. These compounds have shown to exhibit liquid crystalline behavior and enhanced fire retardant capabilities, indicating their usefulness in advanced material applications (Jamain et al., 2020).
Solubility and Solvation Studies
The solubility modeling and investigation into the solvent effects on compounds like 3,5-dibromo-4-hydroxybenzaldehyde in various solvents provide valuable information on the physicochemical interactions and preferential solvation phenomena. Such studies are essential for designing and optimizing pharmaceutical formulations, understanding compound stability, and predicting their behavior in different solvent systems, which could also apply to this compound (Zhu et al., 2020).
Safety and Hazards
The safety information for 3,5-Dibromo-4-isopropoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Zukünftige Richtungen
The environmental fate of halogenated hydroxybenzoates, which are widely used synthetic precursors for chemical products and common metabolic intermediates from halogenated aromatics, is of great concern . Microbial catabolism plays key roles in the dissipation of halogenated HBs in the environment . The discovery of new catabolic pathways for these compounds and clarification of the genetic determinants underlying these pathways can broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .
Wirkmechanismus
Target of Action
Related compounds such as n-(3,5-dibromo-4-hydroxyphenyl)benzamide have been reported to interact with thyroid hormone-binding proteins, which play a crucial role in transporting thyroxine from the bloodstream to the brain .
Biochemical Pathways
While the specific biochemical pathways affected by 3,5-Dibromo-4-isopropoxybenzaldehyde are not clearly defined, a related compound, 3,5-dibromo-4-hydroxybenzoate (DBHB), has been studied. DBHB is catabolized via an oxidative decarboxylation pathway in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The initial catabolism of DBHB is mediated by a novel NAD(P)H-dependent flavin monooxygenase, which mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) .
Action Environment
It’s worth noting that related halogenated compounds have been detected in various environmental contexts, including disinfected drinking water, wastewater effluents, recreational water, and oil/gas produced water .
Eigenschaften
IUPAC Name |
3,5-dibromo-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKUGYMUJNIUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

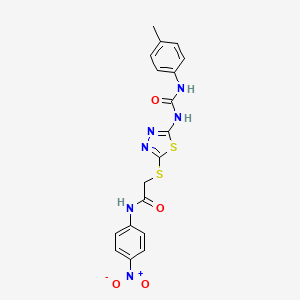
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)
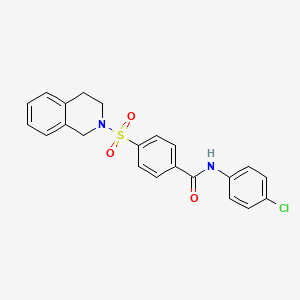
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)
![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)
![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2986452.png)



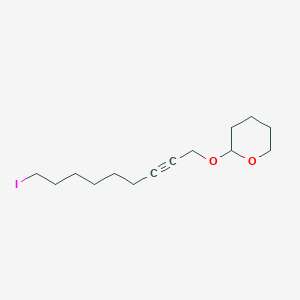
![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)
![4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2986461.png)
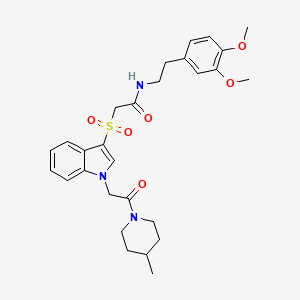
![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)